4-Fluoro-2-(piperazin-1-ylmethyl)phenol
Overview
Description
“4-Fluoro-2-(piperazin-1-ylmethyl)phenol” is a chemical compound with the molecular formula C11H16N2O . It has a molecular weight of 192.26 . This compound is used in scientific research due to its diverse applications.
Molecular Structure Analysis
The molecular structure of “4-Fluoro-2-(piperazin-1-ylmethyl)phenol” consists of a phenol group attached to a piperazine ring via a methylene bridge, with a fluorine atom on the phenol ring .Scientific Research Applications
Application
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Method
The synthesis of these compounds started with commercially available piperazin-2-one, which was transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate), and it treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the molecule .
Results
The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
2. Structure-Activity Relationship Studies of FPMINT Analogues
Application
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function and chemotherapy .
Method
Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models. The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .
Results
Among the analogues tested, compound 3c was the most potent inhibitor. Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. The inhibitory effect of compound 3c could not be washed out. Compound 3c did not affect cell viability, protein expression and internalization of ENT1 and ENT2 .
3. Synthesis of Piperazine-Containing Drugs
Application
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Method
The synthesis of these compounds started with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, which was transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate), and it treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .
Results
The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
4. Synthesis of 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Application
The novel compound 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is synthesized .
Method
The compound is obtained in good yield via a three-step protocol .
Results
The product’s structure is assigned by HRMS, IR, 1H and 13C NMR experiments .
5. Structure-Activity Relationship Studies of FPMINT Analogues
Application
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function and chemotherapy .
Method
Nucleoside transporter-deficient cells transfected with cloned human ENT1 and ENT2 were used as in vitro models. The results of the [3H]uridine uptake study showed that the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 .
Results
Among the analogues tested, compound 3c was the most potent inhibitor. Compound 3c reduced Vmax of [3H]uridine uptake in ENT1 and ENT2 without affecting Km. The inhibitory effect of compound 3c could not be washed out. Compound 3c did not affect cell viability, protein expression and internalization of ENT1 and ENT2 .
6. Synthetic Approaches to Piperazine-Containing Drugs
Application
The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Method
The synthesis of these compounds started with commercially available ®-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, which was transformed into the piperazinoimidate using Meerwein conditions (triethyloxonium tetrafluoroborate and sodium carbonate), and it treated with 3-methyl-1,2,4-thiadiazole-5-carbohydrazide to build the triazole ring .
Results
The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
Safety And Hazards
The safety data sheet for a similar compound, “2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-1H-indole”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-fluoro-2-(piperazin-1-ylmethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSSZELRKPCQFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(piperazin-1-ylmethyl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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